REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:16])[C:3]([CH:5]1[CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6]1)=[O:4].[ClH:17].O1CCOCC1>>[ClH:17].[CH3:1][N:2]([CH3:16])[C:3]([CH:5]1[CH2:8][NH:7][CH2:6]1)=[O:4] |f:1.2,3.4|
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Name
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|
Quantity
|
0.365 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)C1CN(C1)C(=O)OC(C)(C)C)C
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Name
|
|
Quantity
|
5 mL
|
Type
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reactant
|
Smiles
|
Cl.O1CCOCC1
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred at room temperature for 5 hr 15 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
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The reaction mixture was concentrated under reduced pressure, dioxane
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Type
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ADDITION
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Details
|
was added to the obtained residue
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Type
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CONCENTRATION
|
Details
|
the mixture was concentrated again under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The obtained residue was dried under reduced pressure at 60° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(C(=O)C1CNC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.29 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |